N-(2-Sulfoethyl)maleimide Sodium Salt
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Overview
Description
N-(2-Sulfoethyl)maleimide Sodium Salt: is a chemical compound with the molecular formula C6H6NNaO5S and a molecular weight of 227.17 g/mol . It is a white to off-white solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Sulfoethyl)maleimide Sodium Salt can be synthesized through the reaction of maleimide with 2-sulfoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the maleimide and 2-sulfoethanol being mixed in an aqueous solution and heated to facilitate the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-(2-Sulfoethyl)maleimide Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfoethyl group.
Addition Reactions: The maleimide moiety can participate in addition reactions with dienes and other compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted maleimide derivatives can be formed.
Addition Products: Adducts formed from addition reactions with dienes and other compounds.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: N-(2-Sulfoethyl)maleimide Sodium Salt is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used for the modification of proteins and peptides. It can react with thiol groups in proteins, allowing for the attachment of various labels or functional groups .
Medicine: It can be used to modify drug molecules to improve their solubility, stability, and targeting .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .
Mechanism of Action
N-(2-Sulfoethyl)maleimide Sodium Salt exerts its effects through the modification of thiol groups in proteins and peptides. The maleimide moiety reacts with thiol groups, forming stable thioether bonds. This modification can alter the structure and function of the target proteins, leading to various biological effects . The compound can also interact with other molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
N-Ethylmaleimide: Similar in structure but lacks the sulfoethyl group.
N-Phenylmaleimide: Contains a phenyl group instead of the sulfoethyl group.
N-Methylmaleimide: Contains a methyl group instead of the sulfoethyl group.
Uniqueness: N-(2-Sulfoethyl)maleimide Sodium Salt is unique due to the presence of the sulfoethyl group, which imparts water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in biochemical and medical research .
Properties
IUPAC Name |
sodium;2-(2,5-dioxopyrrol-1-yl)ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S.Na/c8-5-1-2-6(9)7(5)3-4-13(10,11)12;/h1-2H,3-4H2,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJYMQSNGDRTI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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